4-Methylpyrimidine-5-carbonitrile
Overview
Description
4-Methylpyrimidine-5-carbonitrile is a chemical compound with the molecular formula C6H5N3 and a molecular weight of 119.12 g/mol. It is a type of pyrimidine derivative .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4-Methylpyrimidine-5-carbonitrile, often involves reactions with various arylmethyl halides, 2-bromoethyl methyl ether, benzyl chloromethyl ether, and 2-bromomethyl-5-nitrofuran in N,N-dimethylformamide or acetone . For example, the reduction of 4-amino-2-methylpyrimidine-5-carbonitrile by the action of Raney nickel in an acidic medium yielded 4-amino-2-methylpyrimidine-5-carbaldehyde .Molecular Structure Analysis
The molecular structure of 4-Methylpyrimidine-5-carbonitrile can be determined using techniques such as X-ray crystallography, which has long been used as a powerful technique to determine the three-dimensional molecular structure of small molecule compounds .Chemical Reactions Analysis
Pyrimidine derivatives, including 4-Methylpyrimidine-5-carbonitrile, have been found to exhibit moderate antiproliferative activity against various human tumor cell lines . They have also been used as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .It is typically stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
Anticancer Agent Development
4-Methylpyrimidine-5-carbonitrile: derivatives have been explored as potential anticancer agents. These compounds are designed to mimic ATP and act as tyrosine kinase inhibitors, targeting the epidermal growth factor receptor (EGFR) . They have shown in vitro cytotoxic activities against various human tumor cell lines, including colorectal carcinoma, hepatocellular carcinoma, breast cancer, and non-small cell lung cancer cells . The derivatives exhibit antiproliferative activity and can induce apoptosis, making them promising candidates for cancer therapy development.
Antimicrobial Applications
Research has indicated that pyrimidinone-5-carbonitrile derivatives, which include 4-Methylpyrimidine-5-carbonitrile , possess antimicrobial properties . These compounds have been synthesized and tested for their effectiveness against bacterial and fungal strains. Their potential as antimicrobial agents adds to the versatility of their applications in medical science.
Pharmaceutical Drug Design
In pharmaceuticals, 4-Methylpyrimidine-5-carbonitrile and its derivatives are being evaluated for their drug-likeness properties through in silico ADMET studies . These studies help in understanding the absorption, distribution, metabolism, excretion, and toxicity of these compounds, which is crucial for drug development.
Material Science
The compound’s role in material science is linked to its structural properties and potential use in creating new materials with specific functions . Its molecular structure can be utilized in simulations and modeling to predict interactions and properties of new materials.
Environmental Science
While direct applications in environmental science are not explicitly reported, the compound’s derivatives’ impact on biological systems suggests potential environmental implications. Understanding its behavior and effects can contribute to environmental risk assessments and pollution studies .
Agricultural Research
In agricultural research, the focus is often on the development of compounds that can serve as pesticides or soil conditioners. While there is no direct evidence of 4-Methylpyrimidine-5-carbonitrile being used in this field, its chemical properties could be harnessed to develop new agricultural chemicals that enhance crop protection and yield .
Safety and Hazards
Future Directions
Future research on 4-Methylpyrimidine-5-carbonitrile could focus on its potential as a therapeutic candidate, given its promising properties such as strong GIT absorption, absence of BBB permeability, nil-to-low drug–drug interactions, good oral bioavailability, and optimal physicochemical properties . Further studies could also explore its potential as an ATP mimicking tyrosine kinase inhibitor of the EGFR .
Mechanism of Action
Target of Action
The primary target of 4-Methylpyrimidine-5-carbonitrile is the epidermal growth factor receptor (EGFR). EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation .
Mode of Action
4-Methylpyrimidine-5-carbonitrile acts as an ATP-mimicking tyrosine kinase inhibitor. It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the phosphorylation and activation of EGFR . This results in the suppression of downstream signaling pathways that are involved in cell proliferation and survival.
Biochemical Pathways
Upon inhibition of EGFR by 4-Methylpyrimidine-5-carbonitrile, several downstream biochemical pathways are affected. These include the PI3K/Akt pathway and the Ras/Raf/MAPK pathway, which are involved in cell survival, growth, and proliferation . The inhibition of these pathways leads to the suppression of tumor cell growth and proliferation.
Pharmacokinetics
In silico admet studies have been performed to explore its drug-likeness properties . These studies can provide insights into the compound’s bioavailability and potential for drug interactions.
Result of Action
The inhibition of EGFR by 4-Methylpyrimidine-5-carbonitrile leads to significant molecular and cellular effects. It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in various cancer cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7) cells . Additionally, it has been found to upregulate the level of caspase-3, a key enzyme involved in apoptosis .
properties
IUPAC Name |
4-methylpyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-5-6(2-7)3-8-4-9-5/h3-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXDANNCYCRMDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595853 | |
Record name | 4-Methylpyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpyrimidine-5-carbonitrile | |
CAS RN |
1150633-16-1 | |
Record name | 4-Methylpyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research paper regarding 4-Methylpyrimidine-5-carbonitrile?
A1: The research paper primarily investigates the use of 4-Methylpyrimidine-5-carbonitrile as a starting material in chemical synthesis. Specifically, it explores the cyclization reactions of this compound with various one-carbon donors. [] This type of reaction is valuable for creating more complex heterocyclic compounds, which are frequently encountered in pharmaceuticals and other bioactive molecules.
Q2: Does the paper provide details about the specific applications or biological activity of the synthesized compounds?
A2: While the paper highlights the synthetic methodology using 4-Methylpyrimidine-5-carbonitrile as a building block, it primarily focuses on the chemical transformations and reaction conditions. [] It does not delve into the biological activity or potential applications of the synthesized compounds. Further research would be needed to explore those aspects.
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